molecular formula C29H35NO9 B609505 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate CAS No. 571186-50-0

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate

Numéro de catalogue B609505
Numéro CAS: 571186-50-0
Poids moléculaire: 541.6 g/mol
Clé InChI: UBANCVOKRLKBGJ-KGWLDMEJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NCX1022 is a nitric oxide-releasing derivative of hydrocortisone. It is primarily investigated for its potent anti-inflammatory properties and improved safety profile compared to traditional hydrocortisone. This compound is particularly noted for its application in treating skin inflammation conditions such as atopic dermatitis and psoriasis .

Applications De Recherche Scientifique

NCX1022 has a wide range of scientific research applications:

Méthodes De Préparation

NCX1022 is synthesized through a series of chemical reactions involving hydrocortisone. The synthetic route typically involves the esterification of hydrocortisone with a nitric oxide donor. The reaction conditions include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

NCX1022 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert NCX1022 into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s activity and stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mécanisme D'action

NCX1022 exerts its effects through the release of nitric oxide, which has potent anti-inflammatory properties. The nitric oxide released from NCX1022 modulates the activity of various molecular targets, including glucocorticoid receptors. This modulation leads to the inhibition of leukocyte adhesion to the endothelium, reducing inflammation and tissue damage . The compound also affects the recruitment of leukocytes to the site of inflammation, further enhancing its anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

NCX1022 is unique compared to other similar compounds due to its nitric oxide-releasing capability. Similar compounds include:

NCX1022 stands out due to its dual action of providing anti-inflammatory benefits while releasing nitric oxide, making it a promising candidate for treating inflammatory conditions with fewer side effects.

Propriétés

NCX 1022 is designed to have potent anti- inflammatory activity combined with a significantly improved safety and tolerability profile, in particular the absence of skin blanching after repeated use.It is better than hydrocortisone in terms of inhibiting benzalkonium chloride-induced leukocyte adhesion to the endothelium, without affecting the flux of rolling leukocytes or venule diameter.

Numéro CAS

571186-50-0

Formule moléculaire

C29H35NO9

Poids moléculaire

541.6 g/mol

Nom IUPAC

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate

InChI

InChI=1S/C29H35NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,13,21-23,25,32,35H,7-12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1

Clé InChI

UBANCVOKRLKBGJ-KGWLDMEJSA-N

SMILES isomérique

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])O)C)O

SMILES canonique

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

NCX-1022;  NCX1022;  NCX 1022

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.